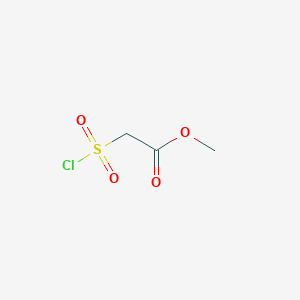
2-(Oxetan-3-il)etanol
Descripción general
Descripción
2-(Oxetan-3-yl)ethanol is an organic compound with the molecular formula C5H10O2. It features a four-membered oxetane ring attached to an ethanol moiety.
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the stability and reactivity of the oxetane ring.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
Oxetanes, the class of compounds to which 2-(oxetan-3-yl)ethanol belongs, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Oxetanes are known to undergo various chemical reactions, including ring-opening, which can lead to interactions with biological targets . The unique structure of 2-(Oxetan-3-yl)ethanol may allow it to interact with its targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
Oxetanes have been shown to be involved in various chemical reactions, suggesting that they may affect a range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, suggest that it may have certain pharmacokinetic characteristics .
Result of Action
The compound’s unique structure suggests that it may have specific effects on its targets, potentially leading to changes in cellular function .
Action Environment
The action of 2-(Oxetan-3-yl)ethanol can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C, suggesting that temperature and atmospheric conditions can affect its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Análisis Bioquímico
Biochemical Properties
The oxetane ring in 2-(Oxetan-3-yl)ethanol is known for its ring strain, making it highly reactive. This compound can be used to introduce the oxetane moiety into larger molecules, which can significantly alter their chemical properties
Molecular Mechanism
The synthesis of 2-(Oxetan-3-yl)ethanol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide. This suggests that 2-(Oxetan-3-yl)ethanol may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It should be stored in an inert atmosphere, under -20C , suggesting that it may have specific stability and degradation characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yl)ethanol typically involves the formation of the oxetane ring followed by the introduction of the ethanol group. One common method is the cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields oxetane, which can then be further functionalized to introduce the ethanol group .
Industrial Production Methods: Industrial production methods for 2-(Oxetan-3-yl)ethanol are not extensively documented. the general approach involves large-scale synthesis of oxetane derivatives followed by specific functionalization steps to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Oxetan-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced oxetane derivatives.
Substitution: Halogenated or other functionalized oxetane derivatives.
Comparación Con Compuestos Similares
Oxetane: The parent compound with a similar four-membered ring structure.
3-(Hydroxymethyl)oxetane: Another oxetane derivative with a hydroxymethyl group instead of an ethanol group.
2-Methyloxetane: A methyl-substituted oxetane derivative
Uniqueness: 2-(Oxetan-3-yl)ethanol is unique due to the presence of both the oxetane ring and the ethanol moiety, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and materials .
Propiedades
IUPAC Name |
2-(oxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOMVZHWFXVFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445595 | |
| Record name | 2-(oxetan-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251922-46-0 | |
| Record name | 2-(oxetan-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxetan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)

